molecular formula C4H4BrNS B067080 5-(Bromomethyl)thiazole CAS No. 167998-61-0

5-(Bromomethyl)thiazole

Cat. No.: B067080
CAS No.: 167998-61-0
M. Wt: 178.05 g/mol
InChI Key: SOILBLIIPUYFLH-UHFFFAOYSA-N
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Description

5-(Bromomethyl)thiazole is an organic compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its bromomethyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Mechanism of Action

Target of Action

5-(Bromomethyl)thiazole is a derivative of thiazole, a heterocyclic compound that has been extensively studied for its diverse biological activities . . Thiazole derivatives have been found to exhibit a wide range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity being exhibited.

Mode of Action

For instance, they can act as inhibitors, blocking the activity of certain enzymes or proteins, or they can bind to receptors, triggering specific cellular responses . The bromomethyl group in this compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific biological activity . For example, they may affect pathways related to inflammation, pain perception, microbial growth, viral replication, nerve signal transmission, and tumor growth .

Pharmacokinetics

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that this compound could potentially be absorbed and distributed in the body, metabolized, and then excreted.

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that this compound could have a wide range of effects, depending on its specific targets and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)thiazole typically involves the bromination of thiazole derivatives. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This process ensures the selective introduction of the bromomethyl group at the desired position on the thiazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)thiazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The thiazole ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed:

  • Substituted thiazoles with various functional groups.
  • Sulfoxides and sulfones from oxidation reactions.
  • Methylthiazole from reduction reactions.

Scientific Research Applications

5-(Bromomethyl)thiazole has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    5-Bromothiazole: Lacks the methyl group, making it less reactive in certain substitution reactions.

    2,5-Dibromothiazole: Contains an additional bromine atom, leading to different reactivity and applications.

    Thiazole: The parent compound without any bromine or methyl groups, used as a basic building block in organic synthesis.

Uniqueness: 5-(Bromomethyl)thiazole is unique due to the presence of both the bromine and methyl groups, which confer specific reactivity and versatility in chemical transformations. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

5-(bromomethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-1-4-2-6-3-7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOILBLIIPUYFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617079
Record name 5-(Bromomethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167998-61-0
Record name 5-(Bromomethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167998-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An N,N-dimethylformamide solution of 5-(bromo-methyl)thiazole was prepared by using 5-methylthiazole (5.00 g), N-bromosuccinimide (8.97 g) and α,α′-azobisisobutyronitrile (414 mg) in a similar manner to Referential Example 86, and morpholine (2.20 ml) and triethylamine (7.02 ml) were reacted with this solution to obtain the title compound (1.76 g) as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step Two
Quantity
414 mg
Type
reactant
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Four
Quantity
7.02 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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